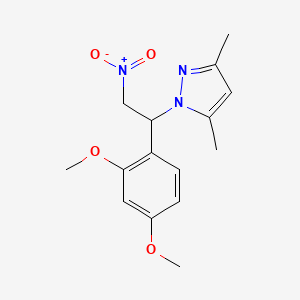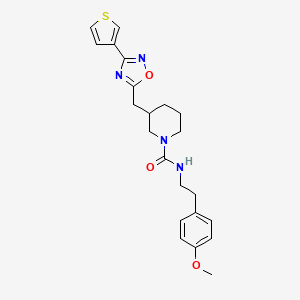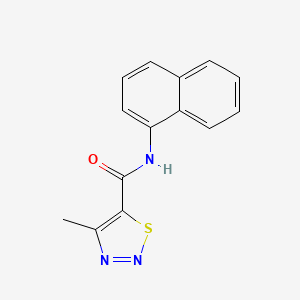
(2-Methoxyethyl)(2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethyl)(2-phenylethyl)amine is an organic compound with the molecular formula C11H17NO. It is a member of the phenethylamine family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-Methoxyethyl)(2-phenylethyl)amine typically involves the reaction of 2-methoxyethylamine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process. One common method involves the initial preparation of 2-methoxyethylamine, followed by its reaction with 2-phenylethyl bromide. The final product is purified through distillation or recrystallization to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-Methoxyethyl)(2-phenylethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (2-Methoxyethyl)(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethylamine: A simple phenethylamine with similar structural features but lacking the methoxyethyl group.
2-Methoxyethylamine: Contains the methoxyethyl group but lacks the phenylethyl moiety.
2,5-Dimethoxyphenethylamine: A phenethylamine derivative with two methoxy groups on the aromatic ring.
Uniqueness
(2-Methoxyethyl)(2-phenylethyl)amine is unique due to the presence of both the methoxyethyl and phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-10-9-12-8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWXPJSEFTZSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B2806442.png)
![1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2806443.png)



![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2806449.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B2806453.png)

![4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2806455.png)

![2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2806458.png)
![3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2806459.png)
